molecular formula C17H25NO3 B8009522 Ethyl 3-(N-butyl-2-methylbenzamido)propanoate

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate

Cat. No.: B8009522
M. Wt: 291.4 g/mol
InChI Key: ZJOKVSYZKKGYIJ-UHFFFAOYSA-N
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Description

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate is an organic compound with the molecular formula C₁₇H₂₅NO₃ and a molecular weight of 291.39 g/mol . This compound is a derivative of propanoic acid and is characterized by the presence of an ethyl ester group and a substituted benzamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N-butyl-2-methylbenzamido)propanoate typically involves the esterification of 3-(N-butyl-2-methylbenzamido)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(N-butyl-2-methylbenzamido)propanoate is primarily related to its ability to undergo hydrolysis in biological systems, releasing 3-(N-butyl-2-methylbenzamido)propanoic acid. This acid can interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate can be compared with other esters and benzamide derivatives:

Properties

IUPAC Name

ethyl 3-[butyl-(2-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-6-12-18(13-11-16(19)21-5-2)17(20)15-10-8-7-9-14(15)3/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKVSYZKKGYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)OCC)C(=O)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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